

In-Depth Technical Guide to (-)-Menthoxymyloxyacetic Acid

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Compound of Interest

Compound Name: (-)-Menthoxymyloxyacetic acid

Cat. No.: B8057765

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CAS Number: 40248-63-3

An Essential Chiral Auxiliary for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **(-)-Menthoxymyloxyacetic acid**, a pivotal chiral resolving agent and building block in asymmetric synthesis. This guide details its physicochemical properties, synthesis, applications in chiral resolution, spectroscopic data, and safety information. The content is structured to serve as a practical resource for laboratory and development settings.

Physicochemical Properties

(-)-Menthoxymyloxyacetic acid, also known as (-)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol.^[1] Its chiral nature, stemming from the menthyl group, makes it a valuable tool in the separation of enantiomers.^[2] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{22}O_3$	[1]
Molecular Weight	214.30 g/mol	[1]
Melting Point	52-55 °C	[3]
Boiling Point	163-164 °C at 10 mmHg	[3]
Density	1.01 g/mL at 20 °C	[3]
Optical Activity	$[\alpha]^{25}_D -92.5^\circ$ (c=4 in methanol)	[3]
Refractive Index	$n^{20}_D 1.4672$	[3]
Appearance	White to light yellow crystal powder	[2]
Solubility	Soluble in organic solvents such as methanol, ethanol, and toluene.	

Synthesis of (-)-Menthylxyacetic Acid

The most common method for the preparation of **(-)-Menthylxyacetic acid** is via a Williamson ether synthesis, reacting (-)-menthol with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.[\[2\]](#)

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from a general procedure for Williamson ether synthesis.

Materials:

- (-)-Menthol
- Sodium metal

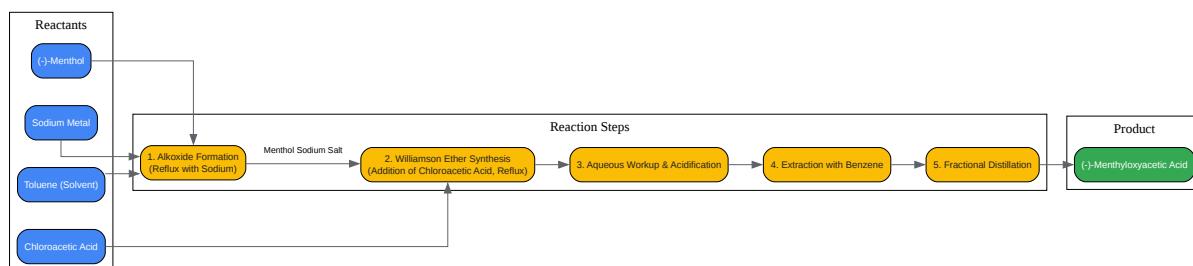
- Toluene (dry)
- Monochloroacetic acid
- Hydrochloric acid (20%)
- Benzene
- Calcium chloride

Procedure:

- **Alkoxide Formation:** In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 liter of dry toluene.
- Add 70 g (3.04 gram atoms) of clean sodium to the solution.
- Heat the mixture in an oil bath to a gentle reflux. Once the sodium has melted, begin stirring to create fine globules of sodium. Continue refluxing for 15 hours.
- After cooling, carefully remove any excess sodium.
- **Ether Formation:** Reassemble the apparatus, adding a dropping funnel. Heat the oil bath to 85-90 °C.
- With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 ml of warm, dry toluene from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux and stir the mixture for 48 hours. It may be necessary to add an additional 1-1.5 liters of dry toluene to maintain a stirrable mixture.
- **Work-up and Purification:** After the reaction is complete, cool the mixture and transfer it to a large separatory funnel.
- Extract the reaction mixture with three 1-liter portions of water.

- Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude **(-)-Menthylxyacetic acid** will separate as a brown oil.
- Extract the crude product with three 200-ml portions of benzene.
- Combine the benzene extracts and remove the solvent by distillation.
- The residue is then fractionally distilled under reduced pressure. The fraction boiling at 134–137 °C/2 mm is collected as pure **(-)-Menthylxyacetic acid**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **(-)-Menthylxyacetic acid**.

Application in Chiral Resolution

(-)-Menthylxyacetic acid is widely employed as a resolving agent for racemic mixtures, particularly for amines and alcohols.^[2] The principle of this application relies on the formation of diastereomeric salts with the enantiomers of the racemic compound. These diastereomers

exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.^[4]

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using **(-)-Menthylxyacetic acid**.

Materials:

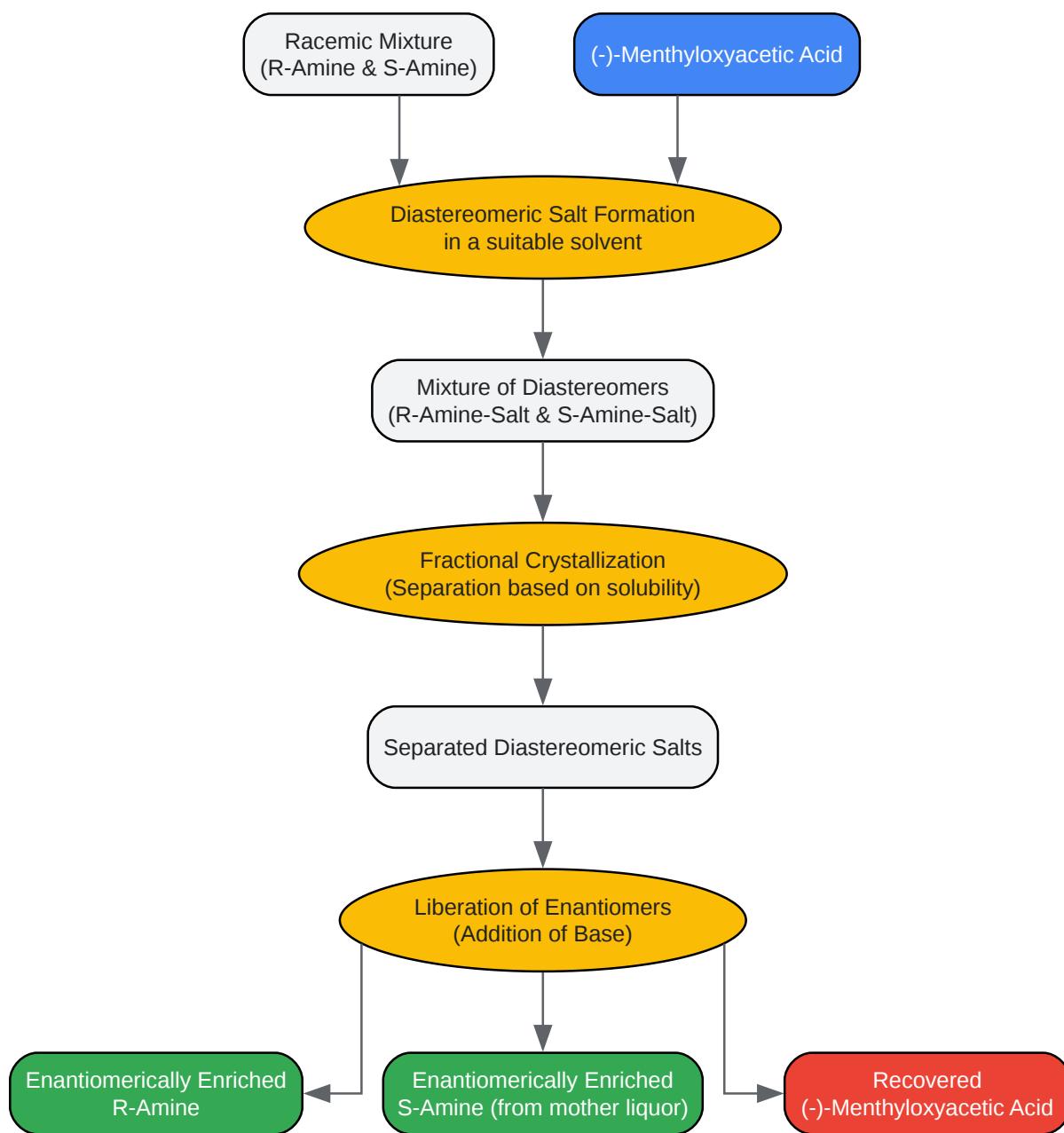
- Racemic amine
- **(-)-Menthylxyacetic acid**
- Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
- Hydrochloric acid (e.g., 2 M)
- Sodium hydroxide (e.g., 2 M)
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

- Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent.
- In a separate flask, dissolve **(-)-Menthylxyacetic acid** (1.0 equivalent) in the same hot solvent.
- Slowly add the solution of **(-)-Menthylxyacetic acid** to the amine solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- Fractional Crystallization: Collect the precipitated crystals by vacuum filtration.

- The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent. The progress can be monitored by measuring the optical rotation.
- Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water.
- Add an excess of a strong base (e.g., 2 M NaOH) to deprotonate the amine.
- Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
- Recovery of the Resolving Agent: Acidify the aqueous layer from the previous step with a strong acid (e.g., 2 M HCl) to precipitate the **(-)-Menthylloxyacetic acid**, which can be recovered by filtration for reuse.

Chiral Resolution Process Diagram



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Caption: General process for chiral resolution via diastereomeric salt formation.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(-)-Menthoxycylic acid** based on its chemical structure.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11-12	Singlet	-COOH
~4.1-4.3	Doublet of Doublets	-O-CH ₂ -
~3.2-3.4	Multiplet	-CH-O-
~0.7-2.3	Multiplets	Menthol ring and methyl protons

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~80-85	-CH-O-
~65-70	-O-CH ₂ -
~15-50	Menthol ring and methyl carbons

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch (carboxylic acid)
2850-3000	C-H stretch (alkane)
~1710	C=O stretch (carboxylic acid)
1050-1150	C-O stretch (ether)

Safety and Handling

(-)-Menthylloxyacetic acid is classified as an irritant.[\[4\]](#) Appropriate safety precautions should be taken when handling this compound.

Hazard Statement	Precautionary Statement
H315: Causes skin irritation. [4]	P264: Wash hands and face thoroughly after handling. [4]
H319: Causes serious eye irritation. [4]	P280: Wear protective gloves, eye protection. [4]
H335: May cause respiratory irritation. [3]	P302+P352: IF ON SKIN: Wash with plenty of water. [4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]	

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[\[4\]](#)

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